Product packaging for 4-(4-Bromophenyl)morpholin-3-one(Cat. No.:CAS No. 634905-12-7)

4-(4-Bromophenyl)morpholin-3-one

Cat. No.: B3192568
CAS No.: 634905-12-7
M. Wt: 256.1 g/mol
InChI Key: SZMBYXUOLCRIIL-UHFFFAOYSA-N
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Description

Chemical Characterization 4-(4-Bromophenyl)morpholin-3-one is an organic compound featuring a morpholin-3-one core substituted at the 4-position with a 4-bromophenyl group. Its molecular formula is C 10 H 10 BrNO 2 and it has a molecular weight of 256.10 g/mol . The compound has the CAS Registry Number 634905-12-7 . Research Context and Potential As a morpholinone derivative, this compound serves as a valuable building block in medicinal and organic chemistry research. The morpholine ring is a privileged structure in drug discovery, and its derivatives are frequently explored for their diverse biological activities . Compounds incorporating a morpholine moiety linked to other heterocyclic systems have been investigated for potential antibacterial, neuroprotective, and analgesic activities . Furthermore, related bromophenyl-substituted compounds have been identified as key structural motifs in the synthesis of novel bioactive molecules, such as semicarbazide derivatives that show promising antibacterial potential against strains like Enterococcus faecalis . Handling and Storage For prolonged stability, it is recommended to store this compound sealed in a dry environment at 2-8°C . Notice for Researchers This product is intended for research purposes only. It is not designed for human or veterinary diagnostic or therapeutic applications. All communications and documentation are for informational and research use solely. Researchers should conduct all necessary experimental studies and evaluations to determine the compound's suitability for their specific applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10BrNO2 B3192568 4-(4-Bromophenyl)morpholin-3-one CAS No. 634905-12-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-bromophenyl)morpholin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c11-8-1-3-9(4-2-8)12-5-6-14-7-10(12)13/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMBYXUOLCRIIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Chemical Transformations of 4 4 Bromophenyl Morpholin 3 One

Mechanistic Insights into Formation Reactions

The construction of the 4-(4-Bromophenyl)morpholin-3-one scaffold can be achieved through several synthetic routes, each with distinct mechanistic underpinnings. The core transformations typically involve the formation of a crucial carbon-nitrogen bond to link the phenyl and morpholinone rings.

The formation of the N-aryl bond in this compound is fundamentally a nucleophilic process. One common conceptual pathway involves the nucleophilic attack of the nitrogen atom of morpholin-3-one (B89469) on an activated 4-bromophenyl electrophile. For instance, in a reaction analogous to the synthesis of similar compounds, morpholin-3-one can act as a nucleophile, displacing a leaving group (like fluorine) from an activated aryl ring, such as 1-bromo-4-fluorobenzene, under basic conditions.

Alternatively, a widely employed strategy involves a two-step process starting with a nucleophilic acyl substitution followed by an intramolecular cyclization. This process begins with the reaction of 4-bromoaniline (B143363) with a suitable bifunctional electrophile like 2-(2-chloroethoxy)acetyl chloride. The initial step is a classic nucleophilic attack where the lone pair of electrons on the nitrogen of 4-bromoaniline attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride leaving group and the formation of an N-substituted amide intermediate, 2-(2-chloroethoxy)-N-(4-bromophenyl)acetamide.

The subsequent and key step is an intramolecular Williamson ether synthesis. Under the influence of a base (e.g., sodium hydride or potassium carbonate), the amide proton is abstracted, and the resulting nitrogen anion, or more commonly the hydroxyl group formed from the amide tautomer, attacks the terminal carbon bearing the chlorine atom. This intramolecular nucleophilic substitution results in the closure of the six-membered morpholinone ring. While this specific sequence for the bromo-derivative is a logical synthetic pathway, related syntheses for analogous nitro-compounds have been detailed in patent literature, highlighting the industrial relevance of this approach. google.com Ring rearrangement processes, though less common for this specific synthesis, are a known phenomenon in heterocyclic chemistry where nucleophilic attack can initiate a cascade leading to a different ring system. researchgate.netarabjchem.org

Modern organic synthesis heavily relies on catalytic methods to form C-N bonds, offering milder conditions and broader substrate scope compared to classical methods. The synthesis of this compound can be envisioned through transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.

In this approach, morpholin-3-one would be coupled with 1,4-dibromobenzene (B42075) or a related bromophenyl electrophile. The reaction proceeds via a catalytic cycle involving a palladium complex. The cycle is initiated by the oxidative addition of the aryl bromide to a Pd(0) catalyst, forming a Pd(II) intermediate. Subsequent coordination of the morpholinone anion (formed by deprotonation with a base) to the palladium center, followed by reductive elimination, yields the desired N-aryl product, this compound, and regenerates the Pd(0) catalyst. The choice of palladium precursor, ligand, base, and solvent is critical for optimizing the reaction yield and efficiency. This catalytic approach is analogous to the Suzuki coupling reactions used to synthesize complex imine structures from bromoaniline precursors, which also rely on palladium catalysis to form new carbon-carbon or carbon-heteroatom bonds. researchgate.netnih.gov

Reactivity and Derivatization Studies

The bromine atom on the phenyl ring of this compound is a key functional handle for a wide array of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

The carbon-bromine bond is a prime site for reactions that form new carbon-carbon or carbon-heteroatom bonds, significantly expanding the molecular complexity.

The aryl bromide functionality is highly susceptible to palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C bond formation. ibs.re.kr

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. This reaction would allow for the introduction of vinyl groups at the 4-position of the phenyl ring. The catalytic cycle involves the oxidative addition of this compound to a Pd(0) species, followed by alkene insertion and β-hydride elimination to yield the substituted alkene product.

Sonogashira Reaction: The Sonogashira reaction is a robust method for coupling aryl halides with terminal alkynes, creating arylalkyne structures. libretexts.org This reaction is typically co-catalyzed by palladium and copper(I) salts. wikipedia.org The reaction of this compound with a terminal alkyne under Sonogashira conditions would yield 4-(4-(alkynyl)phenyl)morpholin-3-one derivatives. The mechanism involves a palladium cycle similar to the Heck reaction and a copper cycle that generates a copper(I) acetylide intermediate, which then participates in a transmetalation step with the palladium center. wikipedia.org Copper-free Sonogashira protocols have also been developed. libretexts.orgrsc.org

The table below summarizes typical conditions for these cross-coupling reactions, which are broadly applicable to aryl bromides like the title compound.

ReactionCatalystCo-catalystBaseSolventTemperature
Heck Pd(OAc)₂, Pd-Fe₃O₄NoneEt₃N, K₂CO₃DMF, PEG80-100 °C
Sonogashira Pd(PPh₃)₄, PdCl₂(PPh₃)₂CuIEt₃N, K₃PO₄1,4-Dioxane, TolueneRoom Temp - 95 °C
Suzuki Pd(PPh₃)₄, Pd(dppf)Cl₂NoneK₃PO₄, AcOK1,4-Dioxane/H₂O90-100 °C

This table presents generalized conditions. Specific conditions for this compound would require experimental optimization.

Nucleophilic aromatic substitution (SNAr) is another potential pathway for derivatization, involving the replacement of the bromine atom by a nucleophile. masterorganicchemistry.com The SNAr mechanism is distinct from SN1 and SN2 reactions and typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs) at positions ortho and/or para to the leaving group. libretexts.orglumenlearning.com

The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org In the first step, a nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. lumenlearning.com In this intermediate, the aromaticity of the ring is temporarily lost, and the attacked carbon becomes sp³-hybridized. libretexts.org The negative charge is delocalized across the ring and, importantly, onto any activating EWGs. The second step involves the loss of the bromide leaving group, which restores the aromaticity of the ring and results in the substituted product.

For this compound, the morpholin-3-one substituent does possess some electron-withdrawing character due to the amide carbonyl group. However, it is not as potent an activating group as a nitro (NO₂) group. Therefore, forcing conditions (e.g., high temperatures, very strong nucleophiles) might be necessary to achieve SNAr. The feasibility of this reaction is significantly lower than for substrates like 1-bromo-4-nitrobenzene.

Transformations of the Morpholin-3-one Ring System

The morpholin-3-one scaffold is a significant structural motif in medicinal chemistry, and its reactivity allows for a variety of chemical transformations. researchgate.netresearchgate.net These reactions can be broadly categorized into those that modify the substituents on the ring and those that alter the ring system itself. The presence of a carbonyl group and a tertiary amine within the this compound structure provides specific sites for chemical modification.

Reactions at the Carbonyl Group

The carbonyl group in the morpholin-3-one ring is an amide carbonyl, which is generally less reactive towards nucleophiles than a ketone or aldehyde carbonyl due to the delocalization of the nitrogen lone pair into the carbonyl group. However, it can still undergo certain transformations.

Reduction of the amide carbonyl group is a common transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to an amine, which in this case would lead to the formation of 4-(4-bromophenyl)morpholine. This reaction proceeds via a hydride attack on the carbonyl carbon, followed by the elimination of the oxygen atom.

Another potential reaction at the carbonyl group is the addition of organometallic reagents, such as Grignard reagents. While less common with amides compared to esters or acid chlorides, under forcing conditions, these reagents can add to the carbonyl group. This could potentially lead to ring-opening or the formation of hemiaminal intermediates.

The carbonyl group can also be involved in condensation reactions, although its reduced reactivity makes this challenging. For instance, reactions with strong nucleophiles or under conditions that activate the carbonyl group may lead to the formation of new carbon-carbon or carbon-heteroatom bonds at this position.

Functionalization of the Morpholine (B109124) Ring

Functionalization of the morpholine ring of this compound, apart from reactions at the carbonyl, can involve the carbon atoms adjacent to the heteroatoms. The α-carbon to the nitrogen (C2) and the α-carbon to the oxygen (C5) are potential sites for functionalization.

Oxidative ring-opening is a significant transformation of the morpholine ring system. google.com For example, visible light-promoted oxidative cleavage of C(sp³)–C(sp³) bonds in morpholine derivatives has been reported to occur under mild conditions, using oxygen as the final oxidant. google.com This type of reaction could potentially cleave the morpholine ring of this compound, leading to more linear structures that can be further modified.

Another approach to functionalization is through α-imidation. Oxidative imidation reactions have been used to functionalize morpholin-2-ones, a related class of compounds. mdpi.com This suggests that similar strategies could be developed for the C2 position of morpholin-3-ones, introducing new nitrogen-containing functional groups.

The following table summarizes potential functionalization reactions of the morpholine ring:

Reaction TypeReagents/ConditionsPotential Product
Oxidative Ring-OpeningVisible light, photocatalyst, O₂Cleaved morpholine structure
α-ImidationOxidizing agent, imide sourceC2-imidated morpholin-3-one
α-HalogenationHalogenating agent (e.g., NBS)C2-halogenated morpholin-3-one

Formation of Complex Heterocyclic Systems

The this compound scaffold can be utilized as a building block for the synthesis of more complex heterocyclic systems. These transformations often involve multi-step sequences or multicomponent reactions that build new rings onto the existing morpholine framework or use it as a precursor for entirely new heterocyclic structures.

Spirooxindole-Derived Morpholine-Fused Triazole Derivatives

The synthesis of spirooxindole-derived morpholine-fused 1,2,3-triazole derivatives has been achieved through various synthetic routes. nih.govmdpi.com One common strategy involves the use of isatin (B1672199) spiro-epoxides, which undergo ring-opening with an azide (B81097) nucleophile, followed by O-propargylation and an intramolecular 1,3-dipolar cycloaddition. nih.gov

While not a direct reaction of this compound, the construction of such spiro systems highlights the utility of the morpholine motif in building complex, polycyclic architectures. To utilize this compound for this purpose, a synthetic route would need to be devised to introduce the necessary functionalities for the cycloaddition reaction. For instance, the morpholin-3-one could be modified to incorporate a propargyl group and an azide precursor to enable an intramolecular Huisgen cycloaddition. rsc.org

Pyrazole Derivatives via Ugi Reaction

The Ugi four-component reaction is a powerful tool for the synthesis of diverse molecular scaffolds. wikipedia.org It typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. While this compound itself cannot act as the amine component in an Ugi reaction, its derivative, 4-(4-aminophenyl)morpholin-3-one (B139978), can. The bromo- group on the phenyl ring can be converted to an amino group through methods like the Buchwald-Hartwig amination or by reduction of a corresponding nitro- precursor.

Once 4-(4-aminophenyl)morpholin-3-one is formed, it can participate in an Ugi reaction. For example, its reaction with an aldehyde (like 1,3-diphenyl-1H-pyrazole-4-carbaldehyde), a carboxylic acid, and an isocyanide would lead to the formation of complex pyrazole-containing molecules with the morpholin-3-one moiety incorporated. medsci.cn This demonstrates how a simple functional group interconversion on the phenyl ring of this compound opens up pathways to complex heterocyclic systems. mdpi.com

The general scheme for the Ugi reaction involving the amino-derivative is as follows:

Component 1 (Amine)Component 2 (Aldehyde)Component 3 (Carboxylic Acid)Component 4 (Isocyanide)Product
4-(4-Aminophenyl)morpholin-3-oneR¹-CHOR²-COOHR³-NCUgi Product
Schiff Base Formation with Quinoline (B57606) Aldehyde

Similar to the Ugi reaction, the formation of Schiff bases requires a primary amine. Therefore, this compound must first be converted to 4-(4-aminophenyl)morpholin-3-one. This amino derivative can then undergo a condensation reaction with an aldehyde, such as a quinoline aldehyde, to form a Schiff base (an imine). researchgate.netsciensage.info

The reaction is typically carried out in a suitable solvent like methanol (B129727), sometimes with a catalytic amount of acid. sciensage.infosciensage.info The resulting Schiff bases are themselves interesting compounds and can serve as intermediates for the synthesis of further heterocyclic systems. ekb.egresearchgate.net For instance, the imine bond can be reduced to a secondary amine or participate in cycloaddition reactions.

The table below outlines the Schiff base formation:

Reactant 1Reactant 2ConditionsProduct
4-(4-Aminophenyl)morpholin-3-one2-Chloroquinoline-3-carbaldehydeMethanol, Glacial Acetic Acid(E)-4-(4-(((2-chloroquinolin-3-yl)methylene)amino)phenyl)morpholin-3-one

This transformation showcases the utility of the 4-(4-bromophenyl) group as a handle for further functionalization, ultimately leading to the incorporation of the morpholin-3-one core into larger, more complex molecular architectures.

Biological and Pharmacological Research of 4 4 Bromophenyl Morpholin 3 One Derivatives

Antimicrobial Activities

Studies have explored the efficacy of 4-(4-bromophenyl)morpholin-3-one derivatives against various microbial pathogens, including bacteria and fungi.

Antibacterial Efficacy

The antibacterial potential of these derivatives has been evaluated against a spectrum of both Gram-positive and Gram-negative bacteria.

Research has demonstrated that certain this compound derivatives exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria. While some studies indicate a broader activity against Gram-positive bacteria, other investigations have reported efficacy against Gram-negative strains as well. For instance, some synthesized thiazolin-4-one derivatives, which share a core heterocyclic structure, have shown moderate to good inhibitory activity against both types of bacteria. It has been noted that the structural characteristics of the bacterial cell wall, particularly the presence of an outer membrane in Gram-negative bacteria, can influence the susceptibility of these microorganisms to certain compounds. This outer membrane can act as a barrier, preventing the entry of antibacterial agents. scienceopen.comnih.gov

A study on novel 8-hydroxyquinoline (B1678124) derivatives highlighted that some compounds were active against Gram-positive bacteria but not against the tested Gram-negative bacteria, suggesting that higher lipo-solubility might be required to inhibit Gram-negative strains effectively. scienceopen.com Conversely, other research on different heterocyclic compounds, such as pyrazine (B50134) carboxamides, has shown significant antibacterial potency against extensively drug-resistant (XDR) Gram-negative bacteria like S. Typhi. mdpi.com

Table 1: Antibacterial Activity of Selected Morpholine (B109124) and Related Derivatives

Compound/Derivative Class Bacterial Strains Tested Observed Activity Reference
Thiazolin-4-one derivatives Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative) Moderate to good inhibition against both nih.gov
8-Hydroxyquinoline derivatives Vibrio parahaemolyticus, Staphylococcus aureus (Gram-positive); Pseudomonas aeruginosa, Escherichia coli (Gram-negative) Active against Gram-positive, largely inactive against Gram-negative scienceopen.com
Pyrazine carboxamide derivatives XDR S. Typhi (Gram-negative) High antibacterial potency mdpi.com
4(3H)-Quinazolinone derivatives Methicillin-resistant Staphylococcus aureus (MRSA) (Gram-positive) Potent activity nih.gov

The antibacterial potency of this compound derivatives is closely linked to their molecular structure. Structure-activity relationship (SAR) studies aim to identify the chemical modifications that enhance antibacterial efficacy. These studies have revealed that the nature and position of substituents on the aromatic rings and the core heterocyclic structure play a crucial role in determining the antibacterial profile.

Antifungal Efficacy

In addition to their antibacterial properties, derivatives of this compound have been investigated for their potential to combat fungal infections. Research has shown that certain morpholine and piperidine-based surfactants exhibit antifungal properties against pathogenic yeasts like Candida albicans and Cryptococcus neoformans. researchgate.net

Studies on (4-substituted-phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine derivatives have identified compounds with significant antifungal activity against various Candida species, including C. albicans and C. parapsilosis. acs.org The mechanism of action for some of these antifungal agents involves the disruption of the fungal cell membrane, often by interfering with the biosynthesis of ergosterol (B1671047), a vital component of the membrane. mdpi.com For instance, certain natural products and their hybrid molecules have been shown to exert their antifungal effects by altering membrane structure and inhibiting ergosterol synthesis. mdpi.com The development of resistance to existing antifungal drugs underscores the importance of discovering new agents with novel mechanisms of action. researchgate.net

Table 2: Antifungal Activity of Selected Morpholine and Related Derivatives

Compound/Derivative Class Fungal Strains Tested Observed Activity Reference
Morpholine and piperidine (B6355638) based surfactants Candida albicans, Cryptococcus neoformans Antifungal properties observed researchgate.net
(4-Substituted-phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine derivatives Candida albicans, Candida parapsilosis Significant antifungal activity acs.org
6-Bromo-3-propylquinazolin-4-one Fusarium, Gibberella Good antifungal activity nih.gov

Anticancer and Cytotoxic Effects

The potential of this compound derivatives as anticancer agents has been an area of active research. These compounds have been evaluated for their ability to inhibit the growth of cancer cells and induce cell death.

Induction of Apoptosis in Cancer Cell Lines (e.g., A549 lung cancer cells)

Several studies have focused on the cytotoxic effects of this compound derivatives on various cancer cell lines. A notable finding is the ability of certain novel morpholin-3-one (B89469) derivatives to induce apoptosis, or programmed cell death, in human A549 lung cancer cells. nih.gov

Research has shown that these derivatives can inhibit the growth of A549 cells in a dose-dependent manner. nih.gov Further investigation into the mechanism of action revealed that these compounds can cause the cancer cells to arrest in the G1 phase of the cell cycle and trigger apoptosis. nih.gov This process was associated with a significant elevation in the levels of the p53 tumor suppressor protein and the Fas receptor, both of which play critical roles in regulating cell growth and apoptosis. nih.gov The translocation of p53 and the clustering of the Fas receptor appear to be key events in the apoptotic pathway induced by these morpholin-3-one derivatives. nih.gov These findings suggest that such compounds could be valuable tools for understanding the molecular mechanisms of lung cancer cell apoptosis and may represent promising candidates for the development of new anticancer drugs. nih.gov

Table 3: Anticancer Activity of Selected Morpholin-3-one Derivatives

Compound Cancer Cell Line Key Findings Reference
4-(4-Chlorophenyl)-6-((4-nitrophenoxy) methyl) morpholin-3-one A549 (Lung Cancer) Inhibits cell growth, induces apoptosis, elevates p53 and Fas levels nih.gov
6-(4-Chlorophenoxy)-4-(4-methoxyphenyl) morpholin-3-one A549 (Lung Cancer) Inhibits cell growth, induces apoptosis, elevates p53 and Fas levels nih.gov
6-((4-Nitrophenoxy) methyl)-4-phenylmorpholin-3-one A549 (Lung Cancer) Inhibits cell growth, induces apoptosis, elevates p53 and Fas levels nih.gov

Cell Cycle Modulation (e.g., G1 phase arrest)

Certain derivatives of morpholine have demonstrated the ability to modulate the cell cycle, a critical process in cancer progression. For instance, a series of morpholine substituted quinazoline (B50416) derivatives were found to inhibit cell proliferation by arresting the cell cycle in the G1 phase. nih.gov This G1 arrest prevents the cells from entering the S phase, where DNA replication occurs, thereby halting cell division. nih.govnih.gov

Mechanistic studies revealed that specific compounds within this series, namely AK-3 and AK-10, were significant in inducing this G1 phase arrest, ultimately leading to apoptotic cell death. nih.gov The induction of G1 arrest is a common mechanism for tumor suppressor genes and various therapeutic agents to control cell growth. nih.gov

Influence on p53 and Fas Protein Expression

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. One of its mechanisms is to induce apoptosis, or programmed cell death, in response to cellular stress, such as DNA damage caused by chemotherapeutic drugs. nih.govnih.gov Research has shown that p53 can activate the CD95 (also known as APO-1 or Fas) gene. nih.govnih.gov The Fas receptor is a death receptor that, when activated, triggers a signaling cascade leading to apoptosis.

Studies have demonstrated that anticancer drugs can lead to the upregulation of both the CD95 receptor and its ligand. nih.govnih.gov The upregulation of the CD95 receptor has been observed to be dependent on the presence of wild-type p53. nih.govnih.gov In cells lacking functional p53, the ability to upregulate the CD95 receptor in response to DNA damage is diminished. nih.govnih.gov A p53-responsive element has been identified within the first intron of the CD95 gene, providing a direct link between p53 activation and the induction of the Fas-mediated apoptotic pathway. nih.govnih.gov

Cytotoxicity Against Various Tumor Cell Lines

Derivatives of this compound have shown cytotoxic activity against a range of tumor cell lines. For example, morpholine substituted quinazoline derivatives were evaluated for their cytotoxic potential against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma) cancer cell lines. nih.gov

Two compounds in particular, AK-3 and AK-10, displayed significant cytotoxic activity. AK-3 exhibited IC50 values of 10.38 ± 0.27 μM, 6.44 ± 0.29 μM, and 9.54 ± 0.15 μM against A549, MCF-7, and SHSY-5Y cells, respectively. nih.gov AK-10 showed even greater potency with IC50 values of 8.55 ± 0.67 μM, 3.15 ± 0.23 μM, and 3.36 ± 0.29 μM against the same cell lines. nih.gov Notably, these compounds were found to be non-toxic to non-cancerous HEK293 cells at a concentration of 25 μM, suggesting a degree of selectivity for cancer cells. nih.gov

CompoundA549 (IC50 in µM)MCF-7 (IC50 in µM)SHSY-5Y (IC50 in µM)
AK-310.38 ± 0.276.44 ± 0.299.54 ± 0.15
AK-108.55 ± 0.673.15 ± 0.233.36 ± 0.29

Other studies on different classes of derivatives have also reported cytotoxicity. For instance, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide were more cytotoxic against human glioblastoma U-87 cells than triple-negative breast cancer MDA-MB-231 cells. nih.gov

Enzyme Inhibition and Receptor Modulation

The morpholine scaffold is a component of various molecules that can act as enzyme inhibitors. ontosight.ai

Inhibition of Disease Pathway Enzymes

Research has shown that derivatives containing a morpholine-like structure can inhibit various enzymes involved in disease pathways. For example, novel 4-phenylbutenone derivatives were found to be effective inhibitors of carbonic anhydrase I and II, acetylcholinesterase, and butyrylcholinesterase, with Ki values in the picomolar range. nih.gov Similarly, certain sulfonamide derivatives have demonstrated inhibitory activity against urease and carbonic anhydrase. researchgate.net

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a key role in the endocannabinoid system by hydrolyzing the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov Inhibition of MAGL has emerged as a promising therapeutic strategy for various conditions, including cancer, neurodegenerative disorders, and inflammation. nih.govresearchgate.net

Derivatives based on a morpholin-3-one scaffold have been developed as MAGL inhibitors. researchgate.net These inhibitors can be either irreversible or reversible. Irreversible inhibitors, such as JZL184, often contain a carbamate (B1207046) "warhead" that covalently modifies the enzyme. mdpi.com While potent, chronic use of irreversible inhibitors has been associated with potential side effects. researchgate.net

This has led to the development of reversible MAGL inhibitors. For instance, a series of o-hydroxyanilide derivatives were designed and synthesized, leading to the identification of a potent and selective reversible MAGL inhibitor with an IC50 of 0.34 μM. nih.gov This compound also exhibited anti-inflammatory and antioxidant properties in cellular assays. nih.gov

Compound TypeTarget EnzymeKey Findings
4-Phenylbutenone derivativesCarbonic Anhydrase I & II, Acetylcholinesterase, ButyrylcholinesteraseEffective inhibitors with Ki values in the picomolar range. nih.gov
Sulfonamide derivativesUrease, Carbonic AnhydraseShowed inhibitory activity. researchgate.net
Morpholin-3-one derivativesMonoacylglycerol Lipase (MAGL)Developed as both irreversible and reversible inhibitors. researchgate.net
o-Hydroxyanilide derivativesMonoacylglycerol Lipase (MAGL)Potent and selective reversible inhibitor (IC50 = 0.34 μM) with anti-inflammatory and antioxidant effects. nih.gov

Positron Emission Tomography (PET) is a non-invasive imaging technique that can be used to visualize and quantify biological processes in vivo. researchgate.netnih.gov The development of PET tracers that specifically target MAGL is crucial for understanding the role of this enzyme in disease and for the development of MAGL-targeted therapies. researchgate.netmichaeljfox.org

A morpholin-3-one derivative has been identified as a novel scaffold for creating PET tracers for imaging MAGL in the brain. researchgate.net The goal is to develop reversible MAGL PET tracers with favorable kinetics to allow for accurate quantification of the enzyme in living organisms. researchgate.net This would be a significant advancement for studying neurological disorders where MAGL is implicated. researchgate.net

Kinetic Profile Optimization

The optimization of the kinetic profile of morpholin-3-one derivatives has been a key focus in the development of novel imaging agents for monoacylglycerol lipase (MAGL), a significant therapeutic target for neurological disorders. nih.govnih.gov A recently discovered morpholin-3-one derivative was identified as a promising scaffold for positron emission tomography (PET) imaging of MAGL. nih.govresearchgate.net However, its initial application was limited by slow in vivo kinetics. nih.govnih.gov

To address this, structural optimization was undertaken, leading to the design and synthesis of eleven new MAGL inhibitors. nih.gov Through a multi-parameter optimization approach that evaluated MAGL inhibitory potency, metabolic stability in vitro, and surface plasmon resonance assays, a lead compound was identified. nih.govnih.gov This optimized derivative demonstrated an improved kinetic profile in PET studies with mice compared to the original lead structure. nih.gov The specificity of this new derivative for MAGL in vivo was confirmed through studies using MAGL knockout mice, which showed a significantly faster clearance of the radioligand from the brain. nih.gov Further investigation revealed that these morpholin-3-one derivatives are substrates for P-glycoprotein (P-gp) efflux transporters, as significantly higher brain uptake was observed in mice lacking these transporters. nih.gov This research highlights that targeted structural modifications to the morpholin-3-one scaffold can successfully enhance kinetic properties for in vivo applications like brain imaging. nih.govnih.gov

Other Biological Activities

Anti-inflammatory Properties

The morpholine scaffold is a component of various molecules investigated for anti-inflammatory activity. researchgate.netnih.gov For instance, certain pyrrolo[3,4-d]pyridazinone derivatives, which are structurally distinct from this compound, have been shown to counteract inflammatory nociception. nih.gov In a separate line of research, a potent and selective inhibitor of bromodomain-containing protein 4 (BRD4), a key epigenetic regulator in inflammation, was developed that exhibits significant anti-inflammatory effects both in vitro and in vivo. nih.gov While these examples establish the potential of different molecular frameworks in inflammation, specific studies detailing the anti-inflammatory properties of this compound itself were not prominent in the reviewed literature. General studies note that morpholine and its derivatives are associated with a range of biological functions, including anti-inflammatory effects. researchgate.net

Anticoagulant Activity (as part of Rivaroxaban synthesis)

The compound this compound serves as a key intermediate in the synthesis of Rivaroxaban, a potent, orally active direct factor Xa inhibitor used as an anticoagulant. researchgate.netmdpi.com The synthesis of Rivaroxaban often involves the preparation of the core structure, 4-(4-aminophenyl)morpholin-3-one (B139978), which is then further elaborated. sigmaaldrich.comnih.gov

One efficient synthetic route to Rivaroxaban utilizes a Goldberg coupling reaction as a key step, starting from (R)-2-(chloromethyl)oxirane and proceeding through several intermediates, including this compound. researchgate.net In this pathway, 4-phenylmorpholin-3-one (B154935) is first brominated to yield this compound. researchgate.net This intermediate is then coupled with another key fragment to build the final Rivaroxaban molecule. researchgate.net The use of this compound highlights its importance as a building block in constructing complex pharmaceutical agents like Rivaroxaban.

Table 1: Selected Intermediates in the Synthesis of Rivaroxaban

Compound Name Role in Synthesis Reference
4-Phenylmorpholin-3-one Starting material for bromination researchgate.net
This compound Key intermediate formed by bromination researchgate.net
(S)-2-((2-Oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione Advanced intermediate formed from coupling reaction researchgate.net
4-(4-Aminophenyl)morpholin-3-one Key intermediate in alternative synthesis routes sigmaaldrich.comnih.gov

Antinociceptive Effects

Derivatives incorporating a 4-bromophenyl group attached to a heterocyclic system have shown significant promise as antinociceptive agents. In a study of 4-substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, the compound T-101, which features a 4-bromophenyl substituent, demonstrated the most promising effects. sigmaaldrich.com

This derivative produced strong, dose-dependent, and long-lasting antinociceptive effects in the hot plate test, a model for central antinociceptive activity. sigmaaldrich.com Clear antinociceptive effects were also observed in the writhing test, which models peripheral antinociception. sigmaaldrich.com Importantly, compound T-101 did not induce changes in locomotor activity or motor coordination, suggesting it may be a relatively safe agent. sigmaaldrich.com The study highlighted that combining heterocyclic systems like morpholine and 1,2,4-triazole (B32235) could be a beneficial strategy for developing new pain-reducing agents. sigmaaldrich.comtubitak.gov.tr

Table 2: Antinociceptive Activity of 4-Bromophenyl Derivative (T-101)

Test Model Effect Observed Significance Reference
Hot Plate Test Strong, dose-dependent, and long-lasting antinociceptive effects Indicates central analgesic activity sigmaaldrich.com
Writhing Test Clearly demonstrated antinociceptive effects Indicates peripheral analgesic activity sigmaaldrich.com

PI3K Inhibition

The morpholine ring is a well-established pharmacophore in the design of phosphoinositide 3-kinase (PI3K) inhibitors, a major target in cancer therapy. nih.govsigmaaldrich.com The pan-PI3K inhibitor ZSTK474, for example, features two morpholine groups, one of which is crucial for binding to the hinge region of the PI3K enzyme active site. sigmaaldrich.com Similarly, Buparlisib (BKM120) is an oral pan-PI3K inhibitor from the 2,6-dimorpholinopyrimidine family that competes with ATP. nih.gov

Research into novel PI3K inhibitors has explored the replacement of the morpholine moiety in scaffolds like ZSTK474 to understand structure-activity relationships. uni.lu In other studies, a hybridization approach was used to create novel morpholinopyrimidine-based PI3K inhibitors by replacing a morpholine group with a sulfonyl portion, leading to potent dual inhibitors of PI3K and mTOR. These investigations underscore the critical role of the morpholine group in achieving potent inhibition of PI3K isoforms. sigmaaldrich.com While these studies focus on different structural backbones, they highlight the importance of the phenyl-morpholine scaffold in the development of PI3K inhibitors.

Computational and Theoretical Studies of 4 4 Bromophenyl Morpholin 3 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, provide a detailed description of electron distribution and molecular geometry.

Density Functional Theory (DFT) Studies for Optimized Structures

Density Functional Theory (DFT) has become a powerful tool in quantum chemistry for predicting molecular structures and properties with a favorable balance between accuracy and computational cost. q-chem.comarxiv.org DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized structure. This is achieved by finding the minimum energy conformation on the potential energy surface. youtube.com The process is iterative, starting with an initial guess for the molecular geometry and systematically adjusting atomic positions to lower the total energy until a stable state is reached. q-chem.com

For 4-(4-Bromophenyl)morpholin-3-one, DFT studies would elucidate key geometrical parameters such as bond lengths, bond angles, and dihedral angles. For instance, the planarity of the quinazoline (B50416) unit and the dihedral angle between the quinazoline ring system and the 4-bromophenyl ring have been determined for a similar compound, 3-(4-Bromophenyl)quinazolin-4(3H)-one. nih.gov Such calculations for this compound would provide a precise model of its structure, which is crucial for understanding its reactivity and interactions. The insights gained from DFT are not purely theoretical; they can be combined with experimental techniques like Pair Distribution Function (PDF) analysis to solve the structure of complex materials. rsc.org

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. A quantitative Perturbational Molecular Orbital (PMO) analysis can be performed on wave functions derived from ab initio SCF-MO calculations. wayne.edu This analysis provides valuable information about the electronic properties of a molecule, including its reactivity and spectral characteristics.

A key aspect of MO analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For morpholine (B109124), the highest occupied molecular orbital consists of the nonbonding orbital of the nitrogen atom. rsc.org In the context of this compound, the distribution of HOMO and LUMO isosurfaces can indicate sites prone to intermolecular interactions. mdpi.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a "computational microscope" to observe the time-dependent behavior of molecular systems. frontiersin.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the movements and interactions of each particle over time, providing a dynamic view of molecular behavior. nih.gov This technique is invaluable for studying the conformational changes, stability, and interactions of molecules in various environments. mdpi.com

For this compound, MD simulations could be used to explore its conformational landscape, identifying the most populated and energetically favorable shapes the molecule can adopt. Furthermore, MD simulations are instrumental in studying the interactions of a molecule with its environment, such as a solvent or a biological macromolecule. mdpi.com These simulations can reveal how the molecule behaves in a physiological context, providing insights that are crucial for applications like drug design. nih.gov

Docking Studies and Ligand-Protein Interactions

Understanding how a small molecule (ligand) interacts with a protein is fundamental in many biological processes and is a cornerstone of drug discovery. biophys.jpnih.gov Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site.

Prediction of Ligand Binding Affinity

Molecular docking simulations can predict the binding mode and estimate the binding affinity of a ligand to a protein target. researchgate.net This is often expressed as a binding energy score, with lower scores generally indicating a more favorable interaction. These predictions are crucial for identifying potential drug candidates, as a strong binding affinity is often a prerequisite for biological activity. researchgate.net For instance, in silico docking studies have been performed on penicillin derivatives against Penicillin Binding Protein to investigate their antimicrobial potential. researchgate.net While specific docking studies for this compound are not detailed in the provided context, this methodology would be essential to predict its potential biological targets and binding strength.

Molecular Modeling for Target Engagement

Beyond predicting binding affinity, molecular modeling provides a detailed picture of the specific interactions between a ligand and a protein. nih.gov This includes identifying key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-protein complex. researchgate.net Visualizing these interactions helps in understanding the structural basis of molecular recognition and can guide the optimization of a ligand to improve its binding and selectivity. clinicsearchonline.org For monoclonal antibodies, target-mediated drug disposition (TMDD) models are used to quantify the pharmacokinetic/target engagement relationship. page-meeting.org Although specific target engagement studies for this compound are not available, this approach would be vital to understand how it interacts with and modulates the function of its biological target.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

The exploration of the structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) for this compound is a important step in the optimization of this chemical entity for potential therapeutic applications. SAR studies provide qualitative insights into how specific structural features of the molecule influence its biological activity, while QSAR aims to establish a mathematical correlation between the physicochemical properties of a series of compounds and their potencies.

A review of SAR for various morpholine derivatives suggests that the morpholine ring is a versatile scaffold in medicinal chemistry. e3s-conferences.org Its ability to improve pharmacokinetic properties and interact with target proteins makes it an attractive moiety for drug design. e3s-conferences.org For instance, in some series of compounds, the substitution on the phenyl ring attached to the morpholine nitrogen has been shown to be crucial for activity. e3s-conferences.org Specifically, the presence of a halogen, such as the bromine atom in this compound, can significantly impact the biological profile, often enhancing inhibitory activity against certain cell lines. e3s-conferences.org

To systematically explore the SAR of this compound, a library of analogues would be synthesized and evaluated. The key modifications would likely focus on three main regions of the molecule: the bromophenyl ring, the morpholinone core, and the positions on the morpholine ring itself.

A hypothetical SAR exploration for analogues of this compound is presented in the table below. This table illustrates how systematic modifications to the parent structure could influence biological activity, providing a rationale for further design.

Table 1: Hypothetical Structure-Activity Relationship (SAR) of this compound Analogues

Analogue Modification from Parent Compound Hypothetical Biological Activity (IC₅₀) SAR Interpretation
Parent This compound 10 µM Baseline activity.
Analogue 1 Replacement of bromine with chlorine at the para position. 15 µM Indicates that a larger halogen at the para position may be favorable for activity.
Analogue 2 Replacement of bromine with a methyl group at the para position. 50 µM Suggests that an electron-withdrawing group is preferred over an electron-donating group at this position.
Analogue 3 Moving the bromine from the para to the meta position. 25 µM Highlights the importance of the substituent's position on the phenyl ring.
Analogue 4 Introduction of a methyl group at the C-2 position of the morpholine ring. 5 µM Suggests that substitution on the morpholine ring could enhance potency, possibly by providing additional binding interactions.

| Analogue 5 | Replacement of the morpholin-3-one (B89469) with a thiomorpholin-3-one. | 30 µM | Indicates that the oxygen in the morpholine ring is likely important for activity. |

Computational Approaches to SAR/QSAR

Computational chemistry provides a powerful toolkit to rationalize the observed SAR and to build predictive QSAR models. These models are instrumental in prioritizing the synthesis of new analogues and in designing molecules with enhanced activity.

For this compound and its derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could be particularly insightful. nih.gov These techniques align a series of molecules and calculate their steric and electrostatic fields. The resulting data is then used to generate a 3D map that highlights regions where modifications to the structure would likely lead to an increase or decrease in activity.

For example, a CoMFA study on a series of this compound analogues might reveal a sterically favorable region near the C-2 position of the morpholine ring, corroborating the hypothetical finding in Table 1 that substitution at this position is beneficial. Similarly, an electrostatically favorable region might be identified around the bromine atom, explaining the preference for an electron-withdrawing group at the para position of the phenyl ring.

The general workflow for a QSAR study on this compound series would involve:

Data Set Preparation: A series of analogues with their corresponding biological activities would be compiled.

Descriptor Calculation: A wide range of physicochemical descriptors (e.g., logP, molecular weight, polar surface area, electronic properties) would be calculated for each analogue.

Model Generation: Statistical methods, such as multiple linear regression or partial least squares, would be used to develop a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be assessed using both internal and external validation techniques.

A simplified, hypothetical QSAR equation for a series of this compound analogues might look like this:

pIC₅₀ = 0.5 * ClogP - 0.2 * PSA + 1.2 * (Hammett constant of phenyl substituent) + constant

This equation would suggest that increasing the lipophilicity (ClogP) and the electron-withdrawing nature of the phenyl substituent, while decreasing the polar surface area (PSA), could lead to more potent compounds.

The insights gained from such computational SAR and QSAR studies are invaluable for guiding the lead optimization process, enabling a more focused and efficient search for a clinical candidate.

Multi-parameter Optimization (MPO) in Drug Design

While SAR and QSAR are powerful tools for optimizing potency, modern drug discovery recognizes that a successful drug must possess a balanced profile of multiple properties, including efficacy, safety, and favorable pharmacokinetic (ADME) characteristics. nih.gov Multi-parameter optimization (MPO) is a computational approach that facilitates the simultaneous optimization of these often-competing parameters. optibrium.com

In the context of this compound, MPO would be employed to guide the design of analogues that not only have high target potency but also exhibit good solubility, metabolic stability, and low off-target activity. This is achieved by defining a scoring function that combines multiple desired properties into a single desirability score.

The MPO process for the this compound scaffold would typically involve the following steps:

Defining the MPO Score: A set of key properties and their desired ranges are defined. For each property, a scoring function is created that transforms the property value into a score between 0 and 1, where 1 represents the ideal value.

An example of an MPO profile for hypothetical analogues of this compound is presented in the table below.

Table 2: Hypothetical Multi-parameter Optimization (MPO) Profile for this compound Analogues

Analogue Potency (pIC₅₀) Solubility (mg/mL) Metabolic Stability (% remaining at 30 min) MPO Score Decision
Parent 5.0 10 20% 0.4 Synthesize with modifications
Analogue 4 5.3 8 15% 0.5 Potent but poor ADME
Analogue 6 4.8 50 60% 0.8 Synthesize and test

| Analogue 7 | 5.1 | 45 | 55% | 0.7 | Synthesize and test |

By integrating diverse data from computational models and in vitro assays, MPO provides a holistic view of compound quality, guiding the design of molecules like this compound towards a balanced profile that is essential for a successful therapeutic agent.

Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques

Spectroscopy is a cornerstone for the molecular-level investigation of 4-(4-bromophenyl)morpholin-3-one, providing detailed information about its electronic and atomic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon framework and proton environments of this compound.

¹H NMR: The proton NMR spectrum provides information on the chemical environment, connectivity, and number of hydrogen atoms. For this compound, the aromatic protons on the p-substituted benzene (B151609) ring are expected to appear as two distinct doublets due to their coupling. This pattern is characteristic of a 1,4-disubstituted benzene ring. The protons of the morpholin-3-one (B89469) ring will exhibit signals in the aliphatic region of the spectrum. Specifically, the methylene (B1212753) protons adjacent to the oxygen and nitrogen atoms will show characteristic shifts and couplings. For instance, in the related compound (4-Bromophenyl)(morpholino)methanone, the aromatic protons appear as doublets at δ 7.57 and 7.31 ppm, while the morpholine (B109124) protons present as a multiplet between δ 4.04 and 3.21 ppm rsc.org. Similarly, for 4-(4-aminophenyl)morpholin-3-one (B139978), the morpholine ring protons are also found in this region chemicalbook.com.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The spectrum of this compound is expected to show distinct signals for the carbonyl carbon of the lactam, the four unique carbons of the p-bromophenyl group, and the three unique carbons of the morpholine ring. The carbonyl carbon signal typically appears significantly downfield (around 165-175 ppm). The carbon atom attached to the bromine (ipso-carbon) is influenced by the "heavy atom effect," which causes an upfield shift compared to what would be expected based on electronegativity alone stackexchange.com. In a similar structure, (4-Bromophenyl)(morpholino)methanone, the carbonyl carbon appears at δ 169.6 ppm, and the aromatic carbons are observed at δ 134.3, 132.1, 129.1, and 124.5 ppm rsc.org. The morpholine ring carbons are found further upfield rsc.org.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures. Actual experimental values may vary.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C=O-~168-172
C-Br-~120-125
Aromatic CH~7.5-7.7 (d)~132-134
Aromatic CH~7.2-7.4 (d)~128-130
N-CH₂~3.8-4.0 (t)~48-52
O-CH₂~4.2-4.4 (t)~66-68
N-C-CH₂~3.5-3.7 (t)~40-44

d = doublet, t = triplet

Infrared (IR) Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the amide group (lactam), typically found in the region of 1650-1690 cm⁻¹. Other key signals include the C-N stretching vibration of the tertiary amine within the morpholine ring, C-O-C ether stretching, and various vibrations associated with the p-substituted aromatic ring. For example, the FT-IR spectrum of 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone showed characteristic peaks confirming its structure tandfonline.com. The presence of the bromophenyl group would also give rise to characteristic C-Br stretching vibrations at lower wavenumbers and specific aromatic C-H bending patterns.

Table 2: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amide (Lactam)C=O Stretch1650 - 1690 (strong)
Alkyl C-HC-H Stretch2850 - 3000
Aromatic C-HC-H Stretch3000 - 3100
EtherC-O-C Stretch1070 - 1150 (strong)
Tertiary AmineC-N Stretch1250 - 1350
para-Disubstituted BenzeneC-H Out-of-plane Bend800 - 850 (strong)
Aryl BromideC-Br Stretch500 - 600

Mass Spectrometry (MS, HRMS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula. Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar molecules like this compound, often in conjunction with liquid chromatography (LC-MS). The predicted monoisotopic mass of this compound (C₁₀H₁₀BrNO₂) is 254.98949 Da uni.lu. ESI-MS would typically show the protonated molecule [M+H]⁺ at m/z 255.99677, and other adducts such as the sodium adduct [M+Na]⁺ at m/z 277.97871 uni.lu. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further confirm the structure by showing characteristic losses of fragments from the parent ion.

Table 3: Predicted m/z Values for Adducts of this compound

Adduct Formula Predicted m/z
[M+H]⁺[C₁₀H₁₁BrNO₂]⁺255.99677
[M+Na]⁺[C₁₀H₁₀BrNNaO₂]⁺277.97871
[M+K]⁺[C₁₀H₁₀BrKNO₂]⁺293.95265
[M-H]⁻[C₁₀H₉BrNO₂]⁻253.98221
Data sourced from PubChemLite uni.lu.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The UV-Vis spectrum of this compound is expected to be characterized by absorptions due to π→π* transitions within the bromophenyl ring. The parent morpholine molecule exhibits a UV absorption onset at approximately 255 nm rsc.org. The presence of the conjugated bromophenyl group is expected to shift the absorption to longer wavelengths (a bathochromic shift). The spectrum of a related compound, 3-(4-bromophenyl)-1-(thiophen-2-yl) prop-2-en-1 one, was recorded in the 200-800 nm range to confirm its structure rasayanjournal.co.in. Theoretical and experimental studies on similar aromatic compounds help in assigning the observed electronic transitions researchgate.netsharif.edu.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of related structures provides insight into its likely solid-state conformation. For example, the crystal structure of 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone has been determined, revealing details about bond lengths, angles, and intermolecular interactions like hydrogen bonds that stabilize the crystal packing tandfonline.com. Similarly, the crystal structure of 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol shows the conformation of the morpholine and bromophenyl groups relative to each other google.com. Such studies are crucial for understanding the steric and electronic properties of the molecule in the solid state.

Chromatographic Methods

Chromatographic techniques are essential for the separation, purification, and analysis of this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile compounds like this compound. A reversed-phase (RP) HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would be suitable for its separation and quantification sielc.com. A UV detector would be effective for detection, given the UV absorbance of the bromophenyl chromophore. The conditions can be optimized to achieve good resolution and peak shape. For instance, methods have been developed for the analysis of morpholine and its derivatives using various HPLC columns and mobile phases helixchrom.com.

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), can also be used, although the relatively high boiling point and polarity of this compound might necessitate derivatization or the use of high-temperature columns and injection techniques nih.gov. GC analysis of the parent compound, morpholine, is well-established restek.com. For this compound, GC-MS would provide both retention time data for identification and a mass spectrum for structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a test sample. For a compound like this compound, GC-MS provides information on its molecular weight and fragmentation pattern, which acts as a chemical fingerprint.

While direct GC-MS analysis of some morpholine derivatives can be challenging, derivatization is a common strategy to improve volatility and thermal stability. nih.gov For instance, in the analysis of other bromophenols, derivatization is employed prior to GC-MS analysis. researchgate.net Acylation with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA) is a technique used for other amine-containing compounds to make them suitable for GC-MS. rsc.org

The sample is first vaporized and injected into the GC, where it travels through a capillary column. The components are separated based on their boiling points and interaction with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting ions are separated by their mass-to-charge ratio (m/z), producing a mass spectrum that is characteristic of the compound's structure. nih.gov The mass spectrum of 4-bromophenol, a related structural fragment, shows a distinct pattern that aids in its identification. nist.gov

Table 2: Representative GC-MS Parameters for Analysis of Aromatic Compounds

ParameterTypical Value/ConditionSource(s)
GC System Gas chromatograph with a capillary column nih.gov
Column e.g., TG-5MS (30 m x 0.25 mm x 0.25 µm) nih.gov
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min) nih.gov
Injector Temp. 280 °C nih.gov
Oven Program Initial temp 50°C, ramped to >300°C nih.gov
MS Detector Quadrupole or Ion Trap nih.gov
Ionization Mode Electron Ionization (EI) at 70 eV nih.gov
Mass Range 50-500 amu nist.gov

Other Analytical Techniques

Beyond chromatography, other fundamental analytical methods are used to confirm the elemental composition and monitor the synthesis of this compound.

Elemental analysis is a destructive method used to determine the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (like bromine) in a sample. This technique provides the empirical formula of a compound, which can be compared to the theoretical formula to verify its identity and purity. For the related compound 4-(4-aminophenyl)-3-morpholinone, elemental analysis was used alongside NMR to confirm the product's structure. google.com

The molecular formula for this compound is C₁₀H₁₀BrNO₂. uni.lu Based on this, the theoretical elemental composition can be calculated. An experimental result that closely matches these theoretical values provides strong evidence for the correct synthesis of the target compound.

**Table 3: Elemental Composition of this compound (C₁₀H₁₀BrNO₂) **

ElementTheoretical Mass %
Carbon (C) 46.90%
Hydrogen (H) 3.94%
Bromine (Br) 31.20%
Nitrogen (N) 5.47%
Oxygen (O) 12.49%
Total 100.00%

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid, inexpensive, and sensitive technique routinely used in synthetic chemistry to monitor the progress of a reaction. researchgate.net It allows researchers to qualitatively observe the consumption of starting materials and the formation of the desired product over time. researchgate.net

In the synthesis of a closely related analog, 4-(4-aminophenyl)-3-morpholinone, TLC was explicitly used to determine the endpoint of the reaction. google.com A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel) alongside the starting materials. The plate is then developed in a suitable solvent system. The separated spots are visualized, often using a UV lamp. The reaction is considered complete when the spot corresponding to the starting material has disappeared and a new spot, corresponding to the product, appears and its intensity no longer increases. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, helps in identifying the different components. researchgate.net

Table 4: General Parameters for TLC Reaction Monitoring

ParameterDescriptionSource(s)
Stationary Phase Silica gel plates (e.g., Silica gel 60 F₂₅₄) researchgate.net
Mobile Phase A mixture of organic solvents (e.g., ethyl acetate (B1210297)/hexane) researchgate.net
Application Spotting of starting material(s) and reaction mixture researchgate.net
Development In a closed chamber with the chosen mobile phase researchgate.net
Visualization UV light (254 nm), or staining agents (e.g., p-anisaldehyde) researchgate.net
Analysis Comparison of Rf values of reactants and products google.comresearchgate.net

Derivatives and Analogues of Morpholin 3 One in Research

Syntheses of Novel Morpholin-3-one (B89469) Derivatives

The synthesis of novel morpholin-3-one derivatives is a dynamic area of research, driven by the quest for compounds with enhanced biological profiles. ontosight.airesearchgate.net Various synthetic strategies have been developed to introduce diverse substituents onto the morpholin-3-one core. researchgate.netijprs.com These methods often involve multi-step reactions, including condensation, cyclization, and substitution to append desired functional groups. ontosight.ai For instance, novel morpholino-1,3,5-triazinyl amino acid ester derivatives have been synthesized through a one-pot method in an acetone-water medium. researchgate.net

General synthetic routes often begin with commercially available starting materials, which undergo a series of transformations to yield the target morpholin-3-one derivatives. mdpi.comchemicalbook.com An indium(III)-catalyzed intramolecular reductive etherification has been shown to be an efficient method for creating a variety of substituted morpholine (B109124) derivatives, including those with substituents at the 2, 3, 5, and 6 positions, with good yields and high diastereoselectivity. oup.com This highlights the adaptability of synthetic approaches to achieve specific structural outcomes.

The nature and position of substituents on the morpholin-3-one ring system play a crucial role in determining the biological activity of the resulting compounds. researchgate.net Structure-activity relationship (SAR) studies have demonstrated that even minor modifications can lead to significant changes in potency and selectivity. researchgate.nete3s-conferences.org

For example, in a series of novel morpholin-3-one derivatives tested against A549 lung cancer cells, the specific substituents were found to be critical for their growth-inhibitory effects. nih.gov The introduction of different groups can influence properties like lipophilicity, electronic distribution, and steric hindrance, all of which affect how the molecule interacts with its biological target. researchgate.netjchemrev.com In some cases, the presence of a piperidine (B6355638) substituent on a triazine ring showed better activity compared to the corresponding morpholine analogues, suggesting that polarity can be a key factor for optimal activity in cancer cells. researchgate.net

The N-aryl substituent at the 4-position of the morpholin-3-one ring is a common site for modification to explore its impact on biological activity. A variety of analogues have been synthesized with different substitution patterns on this aromatic ring.

For instance, research has been conducted on compounds such as 4-(4-chlorophenyl)-6-((4-nitrophenoxy) methyl) morpholin-3-one and 6-(4-chlorophenoxy)-4-(4-methoxyphenyl) morpholin-3-one. nih.gov The synthesis of 4-(4-nitrophenyl)morpholin-3-one (B139987) is a key step in producing other derivatives, as the nitro group can be subsequently reduced to an amino group, as seen in the preparation of 4-(4-aminophenyl)morpholin-3-one (B139978), a crucial intermediate for pharmaceuticals like Rivaroxaban. acs.orggoogle.comquickcompany.ingoogle.com This amino group can then be further modified to introduce additional diversity.

Direct modification of the morpholine ring itself, by introducing substituents at various carbon atoms, is another important strategy for generating novel derivatives. researchgate.net This approach allows for the exploration of the chemical space around the core heterocycle.

Studies have reported the synthesis of 6-substituted derivatives, such as 6-((4-nitrophenoxy) methyl)-4-phenylmorpholin-3-one. nih.gov More broadly, synthetic methods have been developed to produce a range of C-substituted morpholines, including cis-2,3-disubstituted, cis-2,5-disubstituted, cis-2,6-disubstituted, and cis-3,5-disubstituted derivatives. oup.comnih.gov These synthetic advancements provide access to a diverse library of compounds for biological screening and optimization.

Structure-Activity Relationship (SAR) Studies of Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. science.govnih.gov For morpholin-3-one analogues, SAR studies have been instrumental in identifying key structural features required for their therapeutic effects. researchgate.nete3s-conferences.org

These studies involve systematically altering different parts of the molecule and assessing the impact on its biological function. For example, in the development of morpholin-3-one-fused quinazoline (B50416) derivatives as EGFR tyrosine kinase inhibitors, molecular docking studies were used to predict the binding modes of the compounds, providing insights into the SAR. nih.gov Similarly, SAR studies of influenza A virus replication inhibitors revealed that replacing a morpholine substituent with certain heteroaromatic rings could improve antiviral activity, though it also led to other issues like high efflux ratios in permeability assays. acs.org The goal of SAR studies is to build a comprehensive model that can predict the activity of new analogues, thereby guiding the design of more potent and selective drug candidates. nih.gov

Exploration of Morpholin-3-one as a Building Block

The morpholin-3-one core is not only a pharmacophore in its own right but also serves as a valuable building block, or synthon, in the construction of more complex molecules. ontosight.airesearchgate.net Its inherent structural features and the ability to be readily functionalized make it an attractive starting point for the synthesis of a wide range of compounds. enamine.net The use of morpholin-3-one derivatives as intermediates simplifies the synthesis of larger, more intricate molecules, including those of pharmaceutical interest. researchgate.net

A prominent example of the use of a morpholin-3-one derivative as a key building block is in the industrial-scale synthesis of the anticoagulant drug Rivaroxaban. mdpi.com The compound 4-(4-aminophenyl)morpholin-3-one is a crucial intermediate in the manufacturing process of Rivaroxaban. acs.orggoogle.comgoogle.comjustia.comblogspot.comtdcommons.org

The synthesis of Rivaroxaban involves coupling 4-(4-aminophenyl)morpholin-3-one with other synthetic fragments to construct the final complex structure. mdpi.comjustia.comblogspot.com The efficiency and cost-effectiveness of Rivaroxaban production are highly dependent on the successful and economical preparation of this key morpholin-3-one intermediate. google.com Consequently, significant research has been dedicated to optimizing the synthesis of 4-(4-aminophenyl)morpholin-3-one. google.comtdcommons.orggoogle.com

As Precursors for Advanced Organic Materials

The morpholin-3-one scaffold, particularly when functionalized with reactive groups, holds potential as a building block for advanced organic materials. The compound 4-(4-Bromophenyl)morpholin-3-one is a key example, where the presence of the bromo-phenyl group opens up avenues for its incorporation into polymeric structures through various cross-coupling methodologies. While direct ring-opening polymerization of the morpholin-3-one ring is not a typical route for N-aryl substituted derivatives, the functional handle provided by the bromine atom allows for the synthesis of polymers with unique properties.

Research into the polymerization of related morpholinone structures has indicated that the substitution on the nitrogen atom is a critical determinant of reactivity. For instance, studies on the organocatalytic ring-opening polymerization of N-substituted morpholin-2-ones have shown that N-acyl derivatives readily polymerize to form functionalized poly(aminoesters). However, N-aryl substituted morpholin-2-ones have been found to be resistant to such polymerization. This suggests that the direct polymerization of this compound through ring-opening of the morpholinone core is thermodynamically unfavorable under similar conditions.

The true potential of this compound as a monomer for advanced materials lies in the reactivity of the carbon-bromine bond on the phenyl ring. This feature allows it to participate in a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of many advanced polymers.

Table 1: Potential Polymerization Reactions for this compound

Polymerization MethodDescriptionPotential Polymer Structure
Suzuki Coupling A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. This compound can be coupled with a diboronic acid or self-coupled to produce conjugated polymers.Alternating copolymers or homopolymers with repeating morpholinone-phenylene units.
Heck Coupling A palladium-catalyzed reaction of an unsaturated halide with an alkene. This could be used to introduce vinyl groups to the polymer backbone or to polymerize with a divinyl comonomer.Polymers with vinylene linkages connecting the morpholinone-phenylene units.
Sonogashira Coupling A cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide. Polymerization with a di-alkyne comonomer would lead to polymers with alkyne units in the backbone.Poly(aryleneethynylene)s incorporating the morpholinone moiety.

The resulting polymers from these methods would feature the morpholin-3-one unit as a pendant group or an integral part of the polymer backbone. Such polymers could exhibit interesting properties for applications in areas like specialty plastics, conductive materials, or as functional additives. The polarity and hydrogen bonding capability of the morpholin-3-one moiety could influence the solubility, thermal stability, and mechanical properties of the resulting polymer. Furthermore, the bromine atom in this compound can be seen as a reactive handle that allows for the precise design and synthesis of complex macromolecular architectures. nih.govmdpi.commdpi.com For example, it could be used to create block copolymers or to functionalize existing polymer chains. The synthesis of such polymers would typically involve reacting this compound with a suitable comonomer in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The specific reaction conditions, including the choice of catalyst, ligand, solvent, and temperature, would be crucial in controlling the polymerization process and the properties of the final material. While direct experimental evidence for the polymerization of this compound is not extensively documented in public literature, the principles of modern polymer chemistry strongly support its potential as a valuable monomer for the creation of novel advanced organic materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(4-Bromophenyl)morpholin-3-one, and how can reaction conditions be optimized?

  • Methodology : A common approach involves substituting the amino group in 4-(4-aminophenyl)morpholin-3-one with bromine. For example, bromination can be achieved using brominating agents like NBS\text{NBS} (N-bromosuccinimide) under controlled conditions. Alternatively, coupling reactions with bromophenyl precursors via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be employed. Key steps include maintaining low temperatures (0–5°C) to suppress side reactions and using acetone or THF as solvents .
  • Optimization : Reaction monitoring via TLC (toluene:acetone, 8:2) and neutralization with potassium carbonate ensures intermediate stability. Recrystallization from acetone or THF improves purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Techniques :

  • IR Spectroscopy : Peaks at ~1650–1750 cm1^{-1} (C=O stretch of morpholinone), ~3000–3100 cm1^{-1} (C-H aromatic), and ~500–600 cm1^{-1} (C-Br) .
  • 1^1H NMR : Distinct signals include δ 3.7–4.2 ppm (morpholinone CH2_2 groups) and δ 7.2–7.8 ppm (aromatic protons from bromophenyl) .
  • Elemental Analysis : Confirms C, H, N, Br, and O percentages with <0.5% deviation from theoretical values .
    • Validation : Cross-reference with databases (e.g., PubChem) and compare to structurally similar compounds like 4-(4-aminophenyl)morpholin-3-one .

Q. How is single-crystal X-ray diffraction (SCXRD) applied to determine the solid-state structure of this compound?

  • Protocol : Crystals are grown via slow evaporation of acetone/THF. Data collection uses Mo-Kα radiation (λ=0.71073A˚\lambda = 0.71073 \, \text{Å}), and structures are solved using SHELX (direct methods) and refined with SHELXL .
  • Software : ORTEP-3 generates thermal ellipsoid plots, while PLATON validates hydrogen-bonding networks and corrects for solvent voids (e.g., SQUEEZE routine) .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the biological activity of this compound derivatives?

  • Structure-Activity Relationship (SAR) : Derivatives with electron-withdrawing groups (e.g., -Br, -NO2_2) exhibit enhanced antibacterial activity (e.g., compound V3-h in triazine derivatives), while electron-donating groups (e.g., -OCH3_3) improve antifungal properties. Activity correlates with lipophilicity and hydrogen-bonding capacity .
  • Experimental Design : Synthesize analogs via stepwise nucleophilic substitution on triazine or morpholinone cores. Assess bioactivity using MIC (Minimum Inhibitory Concentration) assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks or IR absorptions)?

  • Troubleshooting :

  • NMR : Use 13C^{13}\text{C}-DEPT to distinguish CH3_3, CH2_2, and CH groups. For overlapping aromatic signals, employ 2D techniques (COSY, HSQC) .
  • IR : Assign ambiguous peaks via comparison to computed spectra (DFT/B3LYP) or isotopic labeling .
    • Case Study : In triazine derivatives, unexpected δ 9.5 ppm signals were attributed to NH protons participating in intramolecular H-bonding, confirmed by variable-temperature NMR .

Q. How do hydrogen-bonding patterns affect the crystallization and stability of this compound?

  • Graph Set Analysis : Use Etter’s rules to classify H-bond motifs (e.g., D(2)\text{D}(2) for dimeric rings). The bromophenyl group often forms C-H···Br interactions, while the morpholinone carbonyl engages in N-H···O bonds, stabilizing layered packing .
  • Impact : Strong H-bonding networks correlate with higher melting points (>250°C) and lower solubility in polar solvents .

Q. What mechanistic insights explain competing pathways in bromophenyl-substitution reactions?

  • Pathway Analysis : In palladium-catalyzed couplings, steric hindrance at the para position favors single substitution. Competing homocoupling can be suppressed using aryl boronic esters instead of acids .
  • Kinetics : Monitor reaction progress via 1H^{1}\text{H} NMR to detect intermediates. For example, a Suzuki reaction with 4-bromophenylboronic acid proceeds via oxidative addition to Pd(0), followed by transmetallation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.